3,3-Dimethylcyclobutane-1-carbonyl chloride
Overview
Description
3,3-Dimethylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO. It belongs to the class of carbonyl chlorides and is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a carbonyl chloride group at the 1-position . This compound is used in various chemical synthesis processes due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutane-1-carbonyl chloride typically involves the chlorination of 3,3-Dimethylcyclobutanone. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under anhydrous conditions . The reaction proceeds as follows:
3,3-Dimethylcyclobutanone+SOCl2→3,3-Dimethylcyclobutane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat management and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to 3,3-Dimethylcyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylcyclobutanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
3,3-Dimethylcyclobutane-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the methyl substitutions at the 3-position.
3-Methylcyclobutane-1-carbonyl chloride: Has only one methyl group at the 3-position.
Cyclopropanecarbonyl chloride: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness: 3,3-Dimethylcyclobutane-1-carbonyl chloride is unique due to the presence of two methyl groups at the 3-position, which imparts steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other carbonyl chlorides and affects its behavior in chemical reactions .
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUYQNLLRYULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608456 | |
Record name | 3,3-Dimethylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-21-3 | |
Record name | 3,3-Dimethylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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